molecular formula C19H17BrN2OS B2938301 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 1903739-99-0

3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2938301
CAS No.: 1903739-99-0
M. Wt: 401.32
InChI Key: ZRCKIKZSBRNXOX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that are known to participate in various chemical reactions. For example, the bromophenyl group could potentially undergo further coupling reactions, and the amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds with similar structures but without a halogen atom .

Scientific Research Applications

Synthesis and Characterization

The compound 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide belongs to a class of chemicals that have been explored for their potential in creating mesoionic monosubstituted 3-oxo-propanamides or thioamides through reactions involving pyridinium ylides derived from 2-bromoacetophenone or methyl bromoacetate with phenylisocyanate, phenyl-, or methylisothiocyanate. This process, characterized by the self-protonation of the intermediate N-anion, demonstrates the compound's relevance in synthetic organic chemistry, particularly in the synthesis of mesoionic compounds which are of interest due to their unique electronic structures and potential applications in various fields, including material science and pharmacology (Seifi et al., 2015).

Reactions with Activated Alkenes and Acetylenes

The compound is also involved in reactions with activated alkenes and acetylenes, leading to the formation of indolizine derivatives. Such chemical transformations highlight its versatility in contributing to the synthesis of complex heterocyclic structures, which are foundational in the development of new therapeutic agents and materials with novel properties (Dawood et al., 2006).

Antimicrobial Properties

Research into related compounds, such as arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, has shown promising antimicrobial properties. These studies suggest the potential of this compound derivatives in contributing to the development of new antimicrobial agents, a crucial area of research given the increasing resistance to existing antibiotics (Baranovskyi et al., 2018).

Application in Polymerization Processes

Compounds like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide have been synthesized and analyzed for their efficiency as fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. This suggests the potential utility of this compound in polymer science, especially in the development of polymers with specific end-group functionalities or in the creation of novel polymeric materials with advanced properties (Kulai & Mallet-Ladeira, 2016).

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c20-16-5-2-1-4-15(16)7-8-19(23)22-13-14-9-10-21-17(12-14)18-6-3-11-24-18/h1-6,9-12H,7-8,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCKIKZSBRNXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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